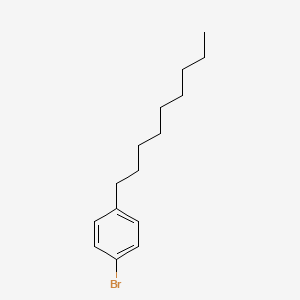

1-(2-Bromoethyl)-3,5-dimethoxybenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of brominated benzene derivatives is a common theme in the provided papers. For instance, the preparation of 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene was achieved through direct alkylation using CH3MgCl as the proton abstractor, yielding a compound with high radiochemical purity . Similarly, regioselective bromination techniques have been employed to synthesize various brominated benzene derivatives, such as 1,2-dibromobenzenes, which are valuable precursors for organic transformations . These methods could potentially be adapted for the synthesis of 1-(2-Bromoethyl)-3,5-dimethoxybenzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of brominated and methoxylated benzene derivatives have been investigated using spectroscopic methods and X-ray crystallography. For example, the crystal structures of 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene and related compounds were determined, revealing the packing of molecules in the solid state and the stabilization through van der Waals interactions . These studies provide a foundation for understanding the molecular structure of 1-(2-Bromoethyl)-3,5-dimethoxybenzene, which would likely exhibit similar interactions due to the presence of bromine and methoxy groups.

Chemical Reactions Analysis

The chemical reactivity of brominated benzene derivatives is influenced by the presence of bromine, which can participate in further chemical transformations. For instance, the NBS bromination of 1,4-dimethoxy-2,3-dimethylbenzene led to various bromination products, demonstrating the synthetic utility of brominated intermediates . Additionally, the facile oxidation of fused 1,4-dimethoxybenzenes to quinones using NBS highlights the fine-tuned control over bromination and oxidation reactions . These findings suggest that 1-(2-Bromoethyl)-3,5-dimethoxybenzene could undergo similar reactions, serving as an intermediate in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and methoxylated benzene derivatives are characterized by their spectroscopic signatures and reactivity patterns. For example, the synthesis and characterization of 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone involved the use of IR, UV, EIMS, 13C NMR, and 1H NMR to confirm the structure . These techniques would also be applicable to the analysis of 1-(2-Bromoethyl)-3,5-dimethoxybenzene, providing information about its purity, molecular structure, and functional groups.

科学的研究の応用

Synthesis and Pharmacokinetics

1-(2-Bromoethyl)-3,5-dimethoxybenzene has been utilized in the synthesis of pharmacologically relevant compounds. For example, 1,2-Dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene (III) was synthesized for in vivo pharmacokinetic and pharmacodynamic evaluation, representing a direct application in drug development and analysis (Wang, Fawwaz, & Heertum, 1993).

Chemical Transformations and Functionalizations

The compound also plays a role in various chemical transformations. For instance, in the regioselective bromination of similar compounds, such as 1,4-dimethoxy-2,3-dimethylbenzene, leading to the synthesis of sulfur-functionalized benzoquinones, this compound demonstrates its relevance in creating novel derivatives with potential applications in material science or medicinal chemistry (Aitken, Jethwa, Richardson, & Slawin, 2016).

Oxidation and Protective Applications

Its derivatives have been explored for oxidation to quinones, showcasing its potential in chemical synthesis pathways. For example, fused 1,4-dimethoxybenzenes were oxidized to benzoquinones using NBS, illustrating the adaptability of these compounds in chemical reactions (Kim, Choi, Lee, & Chi, 2001).

Battery Technology

In the field of energy storage, certain derivatives of 1-(2-Bromoethyl)-3,5-dimethoxybenzene, like 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB), have been synthesized and evaluated as redox shuttle additives for overcharge protection in lithium-ion batteries. This application highlights its potential in improving the safety and longevity of battery technologies (Zhang, Zhang, Schlueter, Redfern, Curtiss, & Amine, 2010).

特性

IUPAC Name |

1-(2-bromoethyl)-3,5-dimethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-12-9-5-8(3-4-11)6-10(7-9)13-2/h5-7H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEVVYMBABKZOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CCBr)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10502585 |

Source

|

| Record name | 1-(2-Bromoethyl)-3,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromoethyl)-3,5-dimethoxybenzene | |

CAS RN |

37567-80-9 |

Source

|

| Record name | 1-(2-Bromoethyl)-3,5-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37567-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromoethyl)-3,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromobenzo[1,3]dioxole-4-carboxylic acid](/img/structure/B1280131.png)

![{1-Azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1280166.png)